molecular formula C20H17FN6O3S B2578699 N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863460-12-2

N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No. B2578699
CAS RN: 863460-12-2
M. Wt: 440.45
InChI Key: SJZQNTPCMBNSFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H17FN6O3S and its molecular weight is 440.45. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis Applications

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which are selective ligands of the translocator protein (18 kDa), have been reported for their potential in radiosynthesis for medical imaging purposes. One compound within this series, DPA-714, is designed with a fluorine atom allowing labeling with fluorine-18 for positron emission tomography (PET) imaging. This application highlights the compound's relevance in developing diagnostic tools for diseases associated with the translocator protein, such as neuroinflammation and cancer (Dollé et al., 2008).

Antimicrobial and Antitumor Activities

The synthesis of various heterocycles incorporating a thiadiazole moiety, closely related to the queried compound, demonstrates significant insecticidal and potentially antimicrobial activities. These synthesized compounds have been assessed for their effectiveness against the cotton leafworm, Spodoptera littoralis, indicating their potential in agricultural and possibly medical applications to control pests and pathogens (Fadda et al., 2017).

Neuroinflammation Imaging

Further, a series of pyrazolo[1,5-a]pyrimidines, closely related to the target compound, have been synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This application is crucial for the early detection and monitoring of neuroinflammatory conditions, providing a pathway for developing novel PET imaging agents (Damont et al., 2015).

Chemical Synthesis and Reactions

The compound's framework serves as a foundation for synthesizing various novel heterocyclic compounds, demonstrating the versatility of this chemical structure in creating a broad range of substances with potential applications in pharmaceuticals and chemical research (Hirota et al., 1978).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6O3S/c1-29-15-8-5-13(9-16(15)30-2)24-17(28)10-31-20-18-19(22-11-23-20)27(26-25-18)14-6-3-12(21)4-7-14/h3-9,11H,10H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZQNTPCMBNSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

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